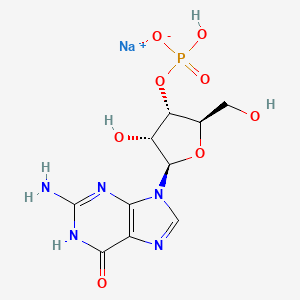

3'-Guanylic acid, monosodium salt

Beschreibung

Historical Perspectives on Ribonucleotide Discovery and Characterization

The journey to understanding ribonucleotides began in the late 19th and early 20th centuries, with foundational discoveries that laid the groundwork for the field of molecular biology. In 1869, Friedrich Miescher first isolated a substance from the nuclei of white blood cells, which he named "nuclein". nih.gov This was the first recorded isolation of what we now know as nucleic acids. Building on this, Albrecht Kossel, a German biochemist, later identified and named the five primary nucleobases: adenine, cytosine, guanine (B1146940), thymine, and uracil. nih.gov

A pivotal moment in nucleotide research came in 1919 when Phoebus Levene identified the carbohydrate component of yeast nucleic acid as ribose. nih.gov He further elucidated the fundamental structure of nucleic acids as being composed of repeating units of a phosphate (B84403) group, a sugar, and a nitrogenous base, a unit he termed a "nucleotide". nih.gov Levene's work was instrumental in establishing the basic chemical nature of RNA and DNA, distinguishing them by their respective sugar moieties, ribose and deoxyribose. The discovery that guanylic acid could be obtained from the hydrolysis of RNA was a key step in confirming its role as a monomeric unit of this vital macromolecule. guidechem.com Early research often involved the isolation of these components from natural sources like yeast and pancreas. drugfuture.com

The Significance of 3'-Phosphate Linkages in Nucleic Acid Studies

The backbone of RNA and DNA is formed by phosphodiester bonds that link the 5' carbon of one nucleotide to the 3' carbon of the next. hmdb.caresearchgate.net This 3'-5' phosphodiester linkage is fundamental to the structure and function of nucleic acids, providing the stability and directionality necessary for the storage and transmission of genetic information. nih.gov The discovery of this linkage was a crucial step in understanding how nucleotides polymerize to form long, information-carrying chains.

While the 3'-5' linkage is predominant, the existence and study of nucleotides with phosphate groups at other positions, such as the 2' and 3' positions, have been critical for several reasons. The presence of a 2'-hydroxyl group in ribose makes RNA susceptible to alkaline hydrolysis, a reaction that proceeds via a 2',3'-cyclic phosphate intermediate. phytobank.ca This chemical property distinguishes RNA from the more stable DNA and has implications for RNA processing and degradation pathways.

Furthermore, the study of 3'-phosphorylated nucleic acids is important in understanding various cellular processes, including RNA repair and ligation. nih.gov Enzymes such as RNA 3'-phosphate cyclase can catalyze the conversion of a 3'-phosphate to a 2',3'-cyclic phosphate, highlighting the metabolic relevance of these termini. atamanchemicals.com The ability to distinguish between 3'- and 5'-phosphorylated nucleotides is therefore essential for dissecting these intricate biochemical mechanisms.

Structural Isomerism of Guanylic Acids: An Overview of Positional Isomers

Guanylic acid, as a ribonucleotide, can exist as several positional isomers depending on the location of the phosphate group on the ribose sugar. The primary isomers are 2'-guanylic acid, 3'-guanylic acid, and 5'-guanylic acid. researchgate.net These isomers, while sharing the same molecular formula and mass, exhibit distinct chemical and physical properties due to the different positioning of the charged phosphate group. This structural difference has significant implications for their biological roles and their behavior in analytical systems.

The 5'-isomer, guanosine (B1672433) 5'-monophosphate (5'-GMP), is the most common form found in biological systems, serving as a monomer for RNA synthesis and participating in various metabolic processes. nih.gov In contrast, 2'- and 3'-guanylic acid are typically products of nucleic acid hydrolysis. The ability to separate and identify these isomers was a significant analytical challenge in early nucleic acid research.

The structural differences between the isomers can be characterized by various techniques. For instance, X-ray diffraction studies have revealed differences in the helical structures that can be formed by these isomers under certain conditions. Gellert et al. (1962) reported that fibers of 5'-GMP and 3'-GMP produce distinct X-ray diffraction patterns, indicating different helical arrangements. nih.gov

Below is a table summarizing some of the key properties of the guanylic acid isomers.

| Property | 2'-Guanylic Acid | 3'-Guanylic Acid | 5'-Guanylic Acid |

| Synonyms | Guanosine 2'-phosphate, 2'-GMP | Guanosine 3'-monophosphate, 3'-GMP | Guanosine 5'-monophosphate, 5'-GMP |

| Molecular Formula | C10H14N5O8P | C10H14N5O8P | C10H14N5O8P |

| Molecular Weight | 363.22 g/mol | 363.22 g/mol | 363.22 g/mol |

| CAS Number | 130-50-7 | 117-68-0 | 85-32-5 |

| Predicted pKa | 1.83 ± 0.10 | - | 1.86 ± 0.10 |

| Solubility in Water | - | Soluble in cold water, freely in hot water drugfuture.com | Slightly soluble researchgate.net |

| UV λmax (pH 7) | ~252 nm | ~252 nm | ~252 nm |

Note: Some data, particularly pKa values, are predicted and may vary from experimental values. The UV absorption maximum is generally similar for all isomers as it is primarily determined by the guanine base.

Methodological Advancements in Nucleotide Analysis for Biochemical Investigations

The ability to separate, identify, and quantify nucleotides has been fundamental to progress in biochemistry. A variety of analytical techniques have been developed and refined over the years, each offering unique advantages for the study of compounds like 3'-guanylic acid.

Chromatography: Chromatographic techniques have been instrumental in the separation of nucleotide isomers. Early work by Cohn and others demonstrated the use of ion-exchange chromatography to separate 2'- and 3'-isomers of adenylic and guanylic acids. drugfuture.com High-performance liquid chromatography (HPLC) has since become a powerful tool for nucleotide analysis, offering high resolution and sensitivity. nih.gov Reversed-phase HPLC is a common method for separating nucleotides and their derivatives.

Electrophoresis: Electrophoresis separates molecules based on their size and charge. thegoodscentscompany.comnih.gov Capillary electrophoresis (CE) has proven to be a highly efficient method for separating nucleotide isomers. thegoodscentscompany.comnih.gov The addition of metal ions, such as zinc, to the buffer can modify the electrophoretic mobilities of the 2'-, 3'-, and 5'-isomers differently, allowing for their resolution. thegoodscentscompany.com This technique offers the advantages of high efficiency and the need for only small sample volumes. thegoodscentscompany.com

Spectroscopy: Spectroscopic methods are vital for the structural elucidation and quantification of nucleotides.

UV-Visible Spectroscopy: The purine (B94841) and pyrimidine (B1678525) bases of nucleotides absorb ultraviolet light, a property that is widely used for their detection and quantification. nih.gov Guanosine and its derivatives typically exhibit a maximum absorbance around 252-260 nm. researchgate.netnih.gov While the UV spectra of the positional isomers of guanylic acid are very similar, UV spectroscopy is an invaluable tool in conjunction with separation techniques like HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, making it a powerful tool for structural determination. nih.gov 1H and 13C NMR have been used to study the conformation of guanosine monophosphates in solution and in self-assembled structures. foodb.ca

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of molecules, allowing for their identification and quantification. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures of nucleotides.

These advancing analytical methodologies continue to provide deeper insights into the world of nucleotides, enabling researchers to unravel the complex roles of molecules like 3'-guanylic acid in biological systems.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

97416-83-6 |

|---|---|

Molekularformel |

C10H13N5NaO8P |

Molekulargewicht |

385.20 g/mol |

IUPAC-Name |

sodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C10H14N5O8P.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |

InChI-Schlüssel |

MJXCRZUMPHSNGI-GWTDSMLYSA-M |

Isomerische SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)[O-])O)N=C(NC2=O)N.[Na+] |

Kanonische SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)[O-])O)N=C(NC2=O)N.[Na+] |

Verwandte CAS-Nummern |

117-68-0 (Parent) |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Pathways of 3 Guanylic Acid

Enzymatic Pathways Leading to 3'-Guanylic Acid Formation

The generation of 3'-Guanylic acid is a result of specific enzymatic activities that cleave the phosphodiester backbone of RNA. These enzymes include various ribonucleases and phosphodiesterases that participate in RNA turnover and processing.

The primary route for the formation of 3'-guanylic acid is the enzymatic degradation of RNA by ribonucleases (RNases). ncert.nic.in Certain RNases exhibit specificity for cleaving the phosphodiester bond on the 3'-side of guanine (B1146940) residues within an RNA strand. A classic example is Ribonuclease T1 (RNase T1), an extracellular enzyme isolated from the mold Aspergillus oryzae. researchgate.net

RNase T1 catalyzes the cleavage of the P-O5' bond in RNA specifically after a guanosine (B1672433) residue. This reaction proceeds through a two-step mechanism:

Transesterification: The enzyme first catalyzes an intramolecular attack by the 2'-hydroxyl group of the guanosine ribose on the adjacent phosphorus atom. This results in the cleavage of the RNA chain and the formation of a guanosine 2',3'-cyclic monophosphate intermediate. researchgate.net

Hydrolysis: The cyclic intermediate is then hydrolyzed by the same enzyme, which opens the cyclic phosphate (B84403) ring. This second step yields 3'-guanylic acid as the final product. researchgate.netnih.gov

The crystal structure of RNase T1 complexed with 3'-GMP has been resolved, revealing the precise interactions within the active site that facilitate this specific hydrolysis. researchgate.netnih.gov Key amino acid residues, including His40, Glu58, His92, and Arg77, are crucial for binding the guanine base and catalyzing the cleavage reaction. nih.gov This type of specific RNA degradation is a fundamental process for recycling nucleotides and regulating gene expression.

Ribonucleases that degrade RNA are, by definition, a class of phosphodiesterases, as they hydrolyze the phosphodiester bonds that form the backbone of RNA. The mechanism described for RNase T1 is a prime example of phosphodiesterase activity leading to 3'-monophosphate nucleotides. researchgate.net

During the crystallization of RNase T1 with a substrate analog, the analog was observed to be hydrolyzed, leaving 3'-guanylic acid (3'-GMP) bound in the active site. nih.gov This demonstrates the enzyme's phosphodiesterase function in producing 3'-GMP. This is distinct from the action of cyclic nucleotide phosphodiesterases, which specifically hydrolyze the 3' cyclic phosphate bond of second messengers like cyclic GMP (cGMP) to produce the corresponding 5'-monophosphate (5'-GMP), not the 3'-isomer. nih.govfrontiersin.org Therefore, the formation of 3'-GMP is mediated by ribonucleases acting as RNA phosphodiesterases, not by the phosphodiesterases involved in cell signaling pathways.

Guanosine phosphorylase is an enzyme involved in the purine (B94841) salvage pathway. It catalyzes the reversible phosphorolysis of guanosine, cleaving the glycosidic bond to yield guanine and alpha-D-ribose 1-phosphate. wikipedia.org

The reaction is as follows: Guanosine + Phosphate ⇌ Guanine + α-D-ribose 1-phosphate

This enzyme is crucial for recycling purine bases. However, it acts on the nucleoside (guanosine) and does not produce 3'-guanylic acid. The primary role of guanosine phosphorylase is in the catabolism and salvage of guanosine, channeling the resulting guanine base back into nucleotide synthesis pathways. Direct formation of 3'-GMP from guanosine via a phosphorylase or kinase reaction is not a recognized primary metabolic route; its origin is firmly established in the degradation of RNA.

Table 1: Enzymes in 3'-Guanylic Acid Formation and Related Pathways

| Enzyme | EC Number | Substrate(s) | Product(s) | Metabolic Pathway |

| Ribonuclease T1 | 3.1.27.3 | RNA, Guanosine 2',3'-cyclic phosphate | RNA fragments, 3'-Guanylic acid | RNA Degradation |

| Guanosine Phosphorylase | 2.4.2.15 | Guanosine, Phosphate | Guanine, α-D-ribose 1-phosphate | Purine Salvage |

| Guanylate Cyclase | 4.6.1.2 | GTP | Cyclic GMP (cGMP), Pyrophosphate | Signal Transduction |

| 3',5'-Cyclic-GMP PDE | 3.1.4.35 | Cyclic GMP (cGMP) | Guanosine 5'-monophosphate (5'-GMP) | Signal Transduction |

Occurrence and Distribution in Model Organisms and Non-Human Biological Systems

As a fundamental product of RNA turnover, 3'-guanylic acid is expected to be present in all living organisms. Its metabolic context, however, is primarily as a transient intermediate in nucleotide recycling pathways.

In prokaryotes like Escherichia coli, there is a complex and highly regulated network for the synthesis and degradation of purine nucleotides. nih.gov E. coli possesses a range of ribonucleases that are responsible for mRNA turnover, rRNA and tRNA maturation, and quality control of RNA molecules. The degradation of these RNA molecules inevitably produces constituent 3'-mononucleotides, including 3'-GMP.

While direct studies on the specific pool size or flux of 3'-GMP in E. coli are not extensive, the machinery for its production is well-established. For instance, the degradation of guanosine 5'-diphosphate 3'-diphosphate (ppGpp), a key signaling molecule, is a highly controlled process in E. coli. nih.gov The broader metabolism of guanosine and its derivatives, including interconversions by enzymes like guanylate cyclase and GTP phosphohydrolases, underscores the dynamic nature of guanine nucleotide pools in this organism. nih.gov The 3'-GMP formed from RNA breakdown would be salvaged, likely by dephosphorylation to guanosine, which can then be either re-phosphorylated or broken down by guanosine phosphorylase. wikipedia.org

Caenorhabditis elegans : The nematode C. elegans is a widely used model organism in which guanine nucleotides play critical signaling roles. The genome of C. elegans encodes multiple guanylate cyclases, such as GCY-9 and GCY-35, which produce the second messenger cyclic GMP (cGMP). nih.govnih.gov This cGMP is essential for processes like CO2 sensation and aggregation behavior. nih.gov The presence of active RNA interference (RNAi) pathways and general RNA turnover implies that, like other organisms, C. elegans continuously degrades RNA, leading to the formation of 3'-mononucleotides, including 3'-GMP. Studies on its lipid metabolism have also shown complex regulatory networks that respond to dietary cues, highlighting the intricate metabolic system where nucleotide recycling is a basal necessity. biorxiv.orgbiorxiv.org The 3'-GMP would be an integral part of the nucleotide salvage pool.

Helianthus tuberosus (Jerusalem Artichoke) : Research on Helianthus tuberosus has largely focused on its metabolic products relevant to its use as a biorefinery crop and a source of bioactive compounds. nih.gov Studies have extensively characterized its content of phenolic acids, such as chlorogenic acid and dicaffeoylquinic acids, particularly in the leaves and tubers. nih.govresearchgate.net While the metabolism of specific nucleotides like 3'-GMP in Jerusalem artichoke has not been a primary research focus, its existence as a plant with standard cellular machinery means it undergoes continuous RNA synthesis and degradation. Therefore, 3'-guanylic acid is undoubtedly present as a product of RNA catabolism within its cells, awaiting salvage and reuse.

Table 2: Occurrence and Metabolic Context of Guanine Nucleotides in Model Organisms

| Organism | Key Guanine Nucleotide Pathways Investigated | Inferred Role/Presence of 3'-Guanylic Acid |

| Escherichia coli | De novo purine synthesis, ppGpp signaling, guanosine production. nih.govnih.gov | Transient product of continuous RNA degradation by various ribonucleases; enters nucleotide salvage pathways. |

| Caenorhabditis elegans | cGMP signaling in sensory neurons (e.g., CO2 sensation via GCY-9). nih.gov | Product of ubiquitous RNA turnover and RNAi pathways; part of the general nucleotide salvage pool. |

| Helianthus tuberosus | Metabolism of phenolic acids and inulin. nih.govnih.gov | Assumed to be present as a standard product of RNA catabolism in plant cells. |

Subcellular Localization and Compartmentalization of 3'-Guanylic Acid

The subcellular localization of 3'-guanylic acid is directly related to its origin from RNA degradation and the general distribution of nucleotides within the cell.

General Distribution:

Studies on the composition of cellular compartments have shown that mononucleotides, including guanine mononucleotides, are present in both the nucleus and the cytoplasm . nih.gov The nucleus, being the site of significant RNA synthesis and processing, is a major location for RNA turnover, and thus a likely site for the generation and presence of 3'-guanylic acid. Research has indicated that the cell nucleus is capable of retaining a significant pool of mononucleotides. nih.gov

The cytoplasm is another major cellular compartment where RNA degradation occurs. Ribosomes, the machinery for protein synthesis, are abundant in the cytoplasm, and the turnover of messenger RNA (mRNA) in this compartment would also lead to the release of 3'-mononucleotides, including 3'-guanylic acid.

Compartmentalization Insights:

While specific studies pinpointing the precise compartmentalization of 3'-guanylic acid are limited, the localization of enzymes involved in nucleotide metabolism provides further clues. Enzymes that can further metabolize mononucleotides are found in both the cytosol and the nucleus, suggesting that 3'-guanylic acid would be present and processed in these compartments. For instance, phosphatases that can act on mononucleotides are distributed throughout the cell.

The table below summarizes the expected subcellular localization of 3'-Guanylic Acid based on current understanding.

| Cellular Compartment | Presence of 3'-Guanylic Acid | Rationale |

| Nucleus | Expected | High concentration of RNA and RNA processing/degradation machinery. Studies show retention of mononucleotides in the nucleus. nih.gov |

| Cytoplasm | Expected | Site of mRNA translation and degradation. |

| Mitochondria | Possible | Mitochondria have their own RNA and protein synthesis machinery, so some level of RNA turnover and consequent 3'-mononucleotide formation may occur. |

Interactive Data Table: Key Enzymes and Locations in Guanylate Metabolism

The following table details key enzymes related to the broader metabolism of guanine nucleotides, which provides context for the potential fate of 3'-guanylic acid within the cell.

| Enzyme | Function | Typical Subcellular Localization |

|---|---|---|

| Ribonuclease T1 | Cleaves RNA to produce 3'-guanylate-ending oligonucleotides | Secreted (in prokaryotes), intracellularly involved in RNA turnover |

| Phosphatases | Remove phosphate groups from nucleotides | Cytosol, Nucleus, various organelles |

| Nucleotidases | Hydrolyze nucleotides into nucleosides and phosphate | Cytosol, Plasma membrane |

Molecular Interactions and Recognition Mechanisms of 3 Guanylic Acid

Binding Studies with Macromolecules

Protein-3'-Guanylic Acid Interactions: Structural and Kinetic Analyses

The interaction between 3'-Guanylic acid and proteins is fundamental to numerous cellular processes. These interactions are characterized by a high degree of specificity and can be analyzed through structural and kinetic studies to elucidate the underlying molecular mechanisms.

Structural analyses, primarily through X-ray crystallography, have provided detailed insights into the binding of guanosine (B1672433) monophosphate (GMP) to enzymes. For instance, the crystal structure of guanylate kinase from yeast complexed with its substrate GMP has been resolved, revealing the specific amino acid residues involved in binding and the conformational changes that occur upon substrate binding. nih.gov In its major domain, the chain fold is closely related to adenylate kinases, while the minor domain shows significant differences. nih.gov This structural homology allows for the assignment of binding sites based on known structures. nih.gov A systematic analysis of a large number of protein-ligand complexes from the Protein Data Bank (PDB) has shown that certain amino acids, such as tryptophan, histidine, methionine, tyrosine, and phenylalanine, are frequently found in binding pockets. nih.gov These studies also highlight that physiological compounds like 3'-Guanylic acid tend to form more hydrogen bonds with protein atoms compared to synthetic drugs, which often rely more on hydrophobic interactions. nih.gov

Table 1: Key Amino Acid Residues in Protein-3'-Guanylic Acid Interactions

| Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Guanylate Kinase (Yeast) | Not specified in abstract | Substrate Binding | nih.gov |

| tRNAHis Guanylyltransferase | D76, D77 | Catalysis and Metal Ion Coordination | nih.gov |

| General Ligand Binding Pockets | Trp, His, Met, Tyr, Phe | Hydrophobic and Aromatic Interactions | nih.gov |

Nucleic Acid Interactions: Non-Covalent Binding and Stabilization

Non-covalent interactions are crucial for the structure, stability, and function of nucleic acids. nih.gov 3'-Guanylic acid, as a component of RNA, participates in these interactions, which include hydrogen bonding and π-stacking. Hydrogen bonds between complementary base pairs (Guanine with Cytosine) are fundamental to the formation of double-helical structures. khanacademy.org The guanine (B1146940) base of 3'-Guanylic acid can also engage in non-canonical base pairing, which is important for the formation of more complex RNA structures. nih.gov

π-stacking interactions occur between the aromatic rings of adjacent nucleobases, contributing significantly to the stability of nucleic acid structures. nih.govnih.gov In G-quadruplexes, which are four-stranded structures formed in guanine-rich sequences, the stacking of guanine tetrads, stabilized by metal ions, is a key structural feature. researchgate.netnih.gov The stability of these structures is influenced by the nature of the metal ion and the sequence of the nucleic acid. nih.gov Quantum mechanics calculations have been used to accurately determine the energies of these non-covalent interactions, highlighting the importance of electrostatics, exchange-repulsion, dispersion, and induction forces. nih.gov These studies have shown that non-covalent interactions can be quite strong, with binding strengths approaching those of canonical hydrogen-bonded pairs. nih.gov

The interaction of nucleic acids with other molecules, such as proteins and small ligands, is also mediated by non-covalent forces. The guanidinium group of arginine, for example, can form multiple hydrogen bonds with the guanine base, playing a versatile role in RNA and protein recognition. researchgate.net

Table 2: Types of Non-Covalent Interactions Involving 3'-Guanylic Acid in Nucleic Acids

| Interaction Type | Description | Significance |

|---|---|---|

| Hydrogen Bonding | Formation of specific pairs between guanine and cytosine, as well as non-canonical pairings. | Essential for the formation of secondary and tertiary RNA structures. khanacademy.orgnih.gov |

| π-Stacking | Stacking of the aromatic rings of guanine bases. | Contributes to the stability of helical and G-quadruplex structures. nih.govresearchgate.net |

| Cation-π Interactions | Interaction between a cation (e.g., K+) and the electron-rich face of the guanine base. | Important for the stabilization of G-quadruplexes. researchgate.net |

Ligand Recognition by Specific Receptors and Binding Domains

The specific recognition of 3'-Guanylic acid and related molecules by receptors and protein domains is a key aspect of cellular signaling and regulation. Riboswitches, for example, are structured RNA elements that can bind directly to small molecule metabolites, thereby regulating gene expression. Two classes of riboswitches have been discovered that bind bis-(3'-5')-cyclic dimeric guanosine monophosphate (c-di-GMP) with high affinity. nih.gov The structural basis for this recognition involves the formation of a triplex with a pseudoknot, where the guanine bases of c-di-GMP are recognized through noncanonical pairings and stacking interactions. nih.gov

In the context of protein receptors, Cys-loop receptors are a family of ligand-gated ion channels that are activated by a variety of neurotransmitters. frontiersin.org The agonist-binding site is located at the interface of adjacent subunits in the extracellular domain. frontiersin.org The recognition of the ligand is determined by the specific amino acid residues that line this binding pocket. While not directly binding 3'-Guanylic acid, the principles of ligand recognition in these receptors, involving a combination of shape complementarity and specific chemical interactions, are broadly applicable.

The study of dopamine receptors has also provided insights into ligand recognition and allosteric regulation. Cryo-electron microscopy structures of the dopamine D1 receptor have revealed a polar interaction network that is essential for the recognition of catecholamine-like agonists. nih.gov These structures also identified an allosteric binding pocket that can modulate the activity of the receptor. nih.gov

Role in Enzyme Regulation and Modulation

Allosteric Effects on Enzyme Activity

Allosteric regulation is a fundamental mechanism for controlling enzyme activity, where the binding of a regulatory molecule (an allosteric modulator) to a site distinct from the active site—the allosteric site—alters the enzyme's conformation and catalytic activity. wikipedia.org Allosteric modulators can be either activators, which enhance enzyme activity, or inhibitors, which decrease it. wikipedia.org

Guanine nucleotides, including derivatives of 3'-Guanylic acid, are known to act as allosteric modulators for a variety of enzymes. For instance, in the case of IMP/GMP specific 5'-nucleotidase, the binding of GTP to the dimer interface of the tetrameric enzyme leads to an increased affinity for the substrate GMP at the active site, demonstrating a K-type heterotropic allosteric activation. wikipedia.org This indicates that changes in the cellular concentrations of guanine nucleotides can directly influence the rates of nucleotide metabolism.

Another example of allosteric regulation by a nucleotide is the inhibition of phosphofructokinase by ATP. When ATP levels are high, it binds to an allosteric site on the enzyme, causing a conformational change that reduces its affinity for its substrates, thereby inhibiting glycolysis. wikipedia.org While this example involves ATP, it illustrates the general principle of how nucleotides can function as allosteric regulators. In the context of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis, an inhibitor has been shown to bind to a previously unidentified allosteric site, stabilizing an altered conformation of the nucleotide-binding site and reducing the enzyme's affinity for its nucleotide substrate. nih.gov

Table 3: Examples of Allosteric Regulation by Nucleotides

| Enzyme | Allosteric Modulator | Effect | Mechanism | Reference |

|---|---|---|---|---|

| IMP/GMP specific 5' nucleotidase | GTP | Activation | Increases substrate affinity at the active site. | wikipedia.org |

| Phosphofructokinase | ATP | Inhibition | Decreases substrate affinity at the active site. | wikipedia.org |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | 3-mercaptopicolinic acid | Inhibition | Stabilizes an altered conformation of the nucleotide-binding site. | nih.gov |

Substrate Mimicry in Enzymatic Reactions

Substrate mimicry is a strategy where a molecule structurally resembles the natural substrate of an enzyme, allowing it to bind to the active site. This can lead to competitive inhibition if the mimic cannot be processed by the enzyme, or it can be a tool to study the enzyme's mechanism.

Furthermore, strategies have been developed to trap enzyme-substrate complexes that mimic Michaelis intermediates. nih.gov These often involve creating a stable, covalent link between the enzyme and a substrate analog, which allows for the structural and functional characterization of the intermediate state of the reaction. nih.gov The design of such mimics requires a detailed understanding of the enzyme's active site and catalytic mechanism. The development of artificial enzymes, or nanozymes, also relies on creating structures that can mimic the active sites and catalytic functions of natural enzymes. researchgate.netnih.gov

Biophysical Characterization of Molecular Associations

The study of the molecular associations of 3'-Guanylic acid, monosodium salt, relies on a variety of biophysical techniques to elucidate the thermodynamics, kinetics, and structural details of its interactions with macromolecules, particularly proteins. These methods provide a quantitative and descriptive understanding of the binding events at a molecular level.

A prominent example of the biophysical characterization of 3'-Guanylic acid (3'-GMP) interactions is its binding to ribonucleases (RNases), enzymes that catalyze the cleavage of RNA. The interaction between 3'-GMP and Ribonuclease T1 (RNase T1) has been a subject of detailed thermodynamic investigation. Fluorescence titrations and temperature-jump relaxation experiments have been employed to dissect the energetic and molecular events governing this association.

These studies have revealed that the binding process is influenced by both enthalpic and entropic contributions. The equilibrium constant for the association of 3'-GMP with RNase T1 is a result of the interplay between the on-rate and off-rate of the binding event. It has been observed that the on-rates for inhibitor binding to RNase T1 can be below the diffusion-controlled limit, suggesting that conformational changes in the enzyme's active site, specifically in the region responsible for recognizing the guanine base, play a crucial role in the binding mechanism.

Further insights into the structural basis of these interactions have been obtained through high-resolution techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. X-ray crystallography has provided detailed three-dimensional structures of 3'-GMP in complex with proteins, revealing the specific hydrogen bonding and stacking interactions that mediate recognition. For instance, the crystal structure of the complex between RNase T1 and 3'-GMP has been determined, offering a static yet detailed picture of the binding mode. In this complex, the guanine base of 3'-GMP is specifically recognized by the protein, while the phosphate (B84403) group and ribose moiety also form crucial contacts.

NMR spectroscopy offers a powerful means to study these interactions in solution, providing information on both the structure and dynamics of the complex. Techniques such as the analysis of chemical shift perturbations (CSPs) upon ligand binding can identify the specific amino acid residues at the protein's binding interface. Studies on the interaction of guanyloribonuclease Sa from Streptomyces aureofaciens with 3'-GMP using ¹H and ³¹P NMR spectroscopy have shown that one of the two histidine residues in the enzyme is located in the active site and interacts with the phosphate group of the nucleotide.

The thermodynamic parameters of the interaction between 3'-Guanylic acid and its binding partners are critical for a complete understanding of the molecular recognition process. These parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), quantify the affinity and the driving forces of the binding event. Isothermal Titration Calorimetry (ITC) is a direct method to determine these thermodynamic parameters. While specific ITC data for this compound, is not extensively reported, the principles of this technique are central to characterizing such interactions. In an ITC experiment, the heat released or absorbed upon the binding of the ligand to the macromolecule is measured, allowing for the determination of the binding constant (Kₐ), stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the Gibbs free energy and entropy of binding can be calculated.

The following tables summarize key research findings from biophysical studies on the interaction of 3'-Guanylic acid with proteins.

| Parameter | Value | Technique | Conditions |

|---|---|---|---|

| Association Rate Constant (kₒₙ) | Data not explicitly provided in the abstract | Temperature-Jump Relaxation | pH 5.3 |

| Dissociation Rate Constant (kₒff) | Data not explicitly provided in the abstract | Temperature-Jump Relaxation | pH 5.3 |

| Equilibrium Constant (Kₑq) | Agreement between techniques | Fluorescence Titration, Temperature-Jump Relaxation | pH 5.3 |

| Enthalpy Change (ΔH) | Contributes to binding affinity | Fluorescence Titration | pH 5.3 |

| Entropy Change (ΔS) | Contributes to binding affinity | Fluorescence Titration | pH 5.3 |

| Technique | Interacting Partner | Key Findings |

|---|---|---|

| X-ray Crystallography | Ribonuclease T1 | Revealed the specific hydrogen bonding and base stacking interactions in the enzyme's recognition site. The guanine base is recognized by the protein, and the ribose and phosphate groups form important contacts. |

| NMR Spectroscopy | Ribonuclease Sa | Identified a key histidine residue in the active site that interacts directly with the phosphate group of 3'-GMP. Provided insights into conformational changes in the enzyme upon binding. |

These biophysical characterizations are fundamental to understanding the molecular basis of 3'-Guanylic acid's biological roles and for the rational design of molecules that can modulate these interactions.

Enzymology of 3 Guanylic Acid Metabolism and Modification

Enzymes Catalyzing the Formation of 3'-Guanylic Acid

The principal route for the formation of 3'-Guanylic acid in biological systems is through the enzymatic cleavage of RNA. This process is carried out by specific classes of ribonucleases.

Certain endoribonucleases cleave the phosphodiester bonds within an RNA strand, yielding nucleotide monophosphates with the phosphate (B84403) group at the 3' position. This reaction typically proceeds through a two-step mechanism involving a cyclic intermediate.

The process begins with an intramolecular attack by the 2'-hydroxyl group of a ribose sugar on the adjacent phosphorus atom in the RNA backbone. This transphosphorylation reaction breaks the P-O5' bond, resulting in the formation of a 2',3'-cyclic phosphodiester intermediate and a new 5'-hydroxyl terminus on the downstream RNA fragment. In the second step, this cyclic intermediate is hydrolyzed by the same or a different enzyme, which opens the cyclic phosphate to yield either a 2'- or, more commonly, a 3'-phosphomonoester. When the nucleotide is guanosine (B1672433), the final product is 3'-Guanylic acid.

Several well-characterized ribonucleases operate via this mechanism. For example, Bovine pancreatic ribonuclease A (RNase A) is specific for cleaving after pyrimidine (B1678525) residues, but other ribonucleases, like Ribonuclease T1 (RNase T1), are specific for guanine (B1146940) residues and are thus directly responsible for producing 3'-Guanylic acid. nih.gov RNase T1 first cleaves the RNA strand on the 3' side of guanosine residues, producing a guanosine-2',3'-cyclic phosphate intermediate, which is then hydrolyzed to 3'-Guanylic acid. Similarly, RNase I, a member of the RNase T2 family found in E. coli, generates 2',3'-cyclic nucleotide monophosphates through RNA hydrolysis, which are precursors to 3'-mononucleotides. nih.gov

Table 1: Comparison of Ribonucleases Producing 3'-Mononucleotides

| Enzyme | Source | Specificity | Mechanism | Product from Guanosine-containing RNA |

|---|---|---|---|---|

| Ribonuclease T1 | Aspergillus oryzae | Cleaves at the 3'-side of guanosine residues | Transphosphorylation followed by hydrolysis | 3'-Guanylic acid |

| Ribonuclease A | Bovine Pancreas | Cleaves at the 3'-side of pyrimidine residues | Transphosphorylation followed by hydrolysis | Not directly; acts on other parts of RNA |

| Ribonuclease I | Escherichia coli | Non-specific | Transphosphorylation followed by hydrolysis | 3'-Guanylic acid |

The formation of nucleotide monophosphates can also occur through the direct phosphorylation of nucleosides, a reaction catalyzed by nucleoside kinases. However, these enzymes almost universally catalyze the transfer of a phosphate group from a donor like ATP to the 5'-hydroxyl of the ribose sugar, producing 5'-nucleoside monophosphates. For example, guanosine kinase phosphorylates guanosine to yield guanosine-5'-monophosphate (B10773721) (5'-GMP), not 3'-GMP. ontosight.aiwikipedia.org

The direct enzymatic phosphorylation of the 3'-hydroxyl group of a nucleoside like guanosine to form 3'-Guanylic acid is not a recognized or common metabolic pathway. While phosphotransferases that act on the 3'-hydroxyl group exist, such as aminoglycoside 3'-phosphotransferase, their substrates are typically aminoglycoside antibiotics, not nucleosides like guanosine. uniprot.orgwikipedia.org Therefore, the predominant and established enzymatic route for the formation of 3'-Guanylic acid is the hydrolytic degradation of RNA by ribonucleases as described in the previous section.

Enzymes Utilizing or Modifying 3'-Guanylic Acid

Once formed, 3'-Guanylic acid can be further metabolized, primarily through the removal of its phosphate group. Other enzymatic modifications are less common.

The removal of the phosphate group from the 3' position of 3'-Guanylic acid is a critical step in nucleic acid repair and recycling pathways. This reaction is catalyzed by enzymes with 3'-phosphatase activity, which hydrolyze the phosphomonoester bond to yield guanosine and an inorganic phosphate ion.

A key enzyme in this class is T4 Polynucleotide Kinase (T4 PNK) . Despite its name, T4 PNK is a bifunctional enzyme that possesses both a 5'-kinase activity and a 3'-phosphatase activity. Its 3'-phosphatase function allows it to remove phosphate groups from the 3'-termini of DNA, RNA, and single nucleoside 3'-monophosphates. wikipedia.orgnih.gov This activity is essential for preparing damaged nucleic acids for subsequent ligation, which requires a free 3'-hydroxyl group.

In mammals, a similar and crucial role is played by Polynucleotide Kinase 3'-Phosphatase (PNKP) . PNKP is a key enzyme in DNA repair pathways, where it processes broken DNA ends that have 3'-phosphate groups, converting them into the 3'-hydroxyl ends necessary for repair polymerases and ligases to function. hmdb.ca

Table 2: Enzymes with 3'-Phosphatase Activity

| Enzyme | Source/System | Primary Function | Substrates Include |

|---|---|---|---|

| T4 Polynucleotide Kinase (PNK) | Bacteriophage T4 | DNA/RNA repair and modification | 3'-phosphorylated DNA/RNA, deoxynucleoside 3'-monophosphates |

| Polynucleotide Kinase 3'-Phosphatase (PNKP) | Mammalian cells | DNA strand break repair | 3'-phosphorylated DNA termini |

Nucleotide cyclases are enzymes that synthesize cyclic nucleotides, which are important second messengers in signal transduction pathways. Guanylate cyclases (also called guanylyl cyclases) catalyze the formation of guanosine 3',5'-monophosphate (3',5'-cGMP). nih.gov

Crucially, the substrate for this reaction is guanosine-5'-triphosphate (GTP), not 3'-Guanylic acid (3'-GMP). sigmaaldrich.com The enzyme intramolecularly attacks the alpha-phosphate of GTP with the 3'-hydroxyl group of the same molecule, releasing pyrophosphate and forming the 3',5'-phosphodiester bond of cGMP. There is no known enzymatic activity of nucleotide cyclases that utilizes 3'-Guanylic acid as a substrate to produce a cyclic nucleotide. The structural and substrate requirements of the active site of guanylate cyclases are specific for GTP.

It is important to distinguish the signaling molecule 3',5'-cGMP from the 2',3'-cyclic GMP that is an intermediate in RNA hydrolysis by ribonucleases. While both are cyclic forms of GMP, their structures, formation pathways, and biological roles are entirely distinct.

Polyribonucleotide Phosphorylase (PNPase) is a bifunctional enzyme that plays a major role in RNA metabolism in bacteria and organelles. Its two main activities are the processive 3'-to-5' phosphorolytic degradation of RNA and, in the reverse direction, the template-independent polymerization of ribonucleoside diphosphates (NDPs) onto the 3'-end of an RNA molecule. researchgate.net

The substrates for PNPase are RNA and either inorganic phosphate (for degradation) or nucleoside diphosphates like GDP, ADP, etc. (for polymerization). researchgate.netnih.gov The enzyme's catalytic mechanism does not involve the direct utilization of nucleoside 3'-monophosphates such as 3'-Guanylic acid. There is no evidence to suggest that 3'-GMP can act as a substrate for either the degradative or synthetic functions of PNPase.

While the activity of PNPase can be regulated by other nucleotides, such as the bacterial second messenger cyclic di-GMP, this is an allosteric regulation and does not involve the processing of 3'-GMP as a substrate.

Mechanistic Studies of Enzymatic Reactions Involving 3'-Guanylic Acid

The enzymatic transformation of 3'-Guanylic acid is primarily accomplished by ribonucleases and nucleotidases. Detailed mechanistic studies, including X-ray crystallography and site-directed mutagenesis, have elucidated the molecular basis of their substrate specificity and catalytic power.

Ribonucleases: The Catalytic Cleavage of Phosphodiester Bonds

Ribonucleases (RNases) are a class of enzymes that catalyze the cleavage of phosphodiester bonds in RNA. Certain RNases exhibit specificity for guanine residues and can process RNA to yield or act upon 3'-GMP. The catalytic mechanism of these enzymes typically involves a two-step process: a transesterification reaction followed by hydrolysis.

Ribonuclease T1 (RNase T1)

RNase T1, an extracellular endoribonuclease from Aspergillus oryzae, is highly specific for guanine nucleotides. researchgate.net It cleaves the phosphodiester bond on the 3' side of guanosine residues in single-stranded RNA, proceeding through a 2',3'-cyclic phosphate intermediate which is then hydrolyzed to a 3'-monophosphate. researchgate.netnih.gov

The catalytic mechanism of RNase T1 involves key amino acid residues in its active site. Structural studies of RNase T1 in complex with 3'-GMP have provided a detailed view of these interactions. nih.govxray.cznih.gov The guanine base is recognized through a series of hydrogen bonds and stacking interactions. The 2'-hydroxyl group of the ribose is crucial for catalysis and forms hydrogen bonds with both His40 and Glu58, positioning it for nucleophilic attack on the adjacent phosphorus atom. nih.govnih.gov His92 acts as the general acid in the transesterification step, protonating the leaving 5'-hydroxyl group. nih.gov Arg77 also plays a role in stabilizing the transition state. xray.cz

| Interacting Residue | Interaction with 3'-GMP | Role in Catalysis |

| Guanine Base Recognition | ||

| Asn43, Asn44, Glu46 | Hydrogen bonding with the guanine base | Substrate specificity |

| Tyr45 | Stacking interaction with the guanine base | Substrate binding and orientation |

| Catalytic Site | ||

| His40 | Hydrogen bonding with the 2'-hydroxyl of the ribose | General base in transesterification |

| Glu58 | Hydrogen bonding with the 2'-hydroxyl of the ribose | General base in transesterification |

| His92 | Hydrogen bonding with the phosphate group | General acid in transesterification |

| Arg77 | Interaction with the phosphate group | Transition state stabilization |

Ribonuclease Sa (RNase Sa)

The guanine base is recognized by hydrogen bonds with Gln38 and Glu41, and the phosphate group interacts with Arg65 and His85. Glu54 is thought to act as the catalytic base. researchgate.net

| Interacting Residue | Interaction with 3'-GMP | Role in Catalysis |

| Guanine Base Recognition | ||

| Gln38 | Hydrogen bonding with the guanine base | Substrate binding |

| Glu41 | Hydrogen bonding with the guanine base | Substrate specificity |

| Catalytic Site | ||

| Glu54 | Interaction with the 2'-hydroxyl of the ribose | General base |

| Arg65 | Interaction with the phosphate group | Transition state stabilization |

| His85 | Interaction with the phosphate group | General acid |

3'-Nucleotidases: The Hydrolysis of the Phosphate Group

3'-Nucleotidases are phosphohydrolases that specifically cleave the phosphate group from 3'-nucleoside monophosphates, releasing a nucleoside and inorganic phosphate. These enzymes are important for the salvage of nucleosides for nucleic acid synthesis.

Crithidia luciliae 3'-Nucleotidase/Nuclease

A well-characterized 3'-nucleotidase/nuclease has been purified from the trypanosomatid protozoan Crithidia luciliae. nih.gov This enzyme is a surface membrane-bound protein that can hydrolyze both 3'-ribonucleotides and nucleic acids. nih.govnih.gov Its expression is significantly upregulated under purine-starvation conditions, highlighting its role in purine (B94841) acquisition. nih.govnih.gov

The enzyme shows broad substrate specificity for 3'-nucleotides but is most active with 3'-AMP. nih.gov While detailed Michaelis-Menten kinetic parameters for 3'-Guanylic acid are not extensively documented, studies have reported its specific activity under various conditions. For instance, under purine-replete conditions, the 3'-nucleotidase specific activity is approximately 3 ± 1.5 nmol/min/mg of cell protein, which increases dramatically upon purine starvation. uci.edu The enzyme has a molecular weight of approximately 43,000 and a pH optimum of 8.0 for its nucleotidase activity. nih.gov The catalytic mechanism is proposed to be similar to other class I nucleases. nih.gov

Functional Roles of 3 Guanylic Acid in Cellular Processes and Biochemical Systems Non Human Focus

Involvement in RNA Degradation and Processing Pathways

In bacteria, the degradation and processing of RNA are crucial for regulating gene expression and eliminating non-functional transcripts. 3'-Guanylic acid (3'-GMP) is implicated as a product in these pathways. In Escherichia coli, for instance, the degradation of RNA can be catalyzed by RNase I, leading to the formation of 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), including 2',3'-cyclic GMP. nih.gov These cyclic intermediates are then likely hydrolyzed to their corresponding 3'-monophosphate forms, including 3'-GMP.

Eukaryotic mRNA processing is a more elaborate affair, involving capping at the 5' end and the addition of a poly(A) tail at the 3' end. nih.gov While 3'-GMP is a fundamental building block of RNA, its specific role as a signaling molecule in the processing steps like splicing and polyadenylation is less direct. However, the integrity of the RNA chain, composed of nucleotides like guanosine (B1672433) monophosphate, is critical for these processes to occur correctly. nih.gov For example, ribozyme-mediated cleavage of the RNA chain can impact both splicing and 3' end processing. nih.gov

Potential as a Precursor or Intermediate in Nucleotide Salvage Pathways

Nucleotide salvage pathways are vital for cellular economy, allowing organisms to recycle bases and nucleosides from the degradation of DNA and RNA. wikipedia.org This is particularly important in organisms or tissues that cannot perform de novo synthesis of nucleotides. wikipedia.org Guanosine monophosphate (GMP) is a key intermediate in the purine (B94841) salvage pathway. ontosight.ai

In these pathways, free purine bases such as guanine (B1146940) are converted back into their corresponding nucleotides. wikipedia.orgnih.gov The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) plays a central role in this process, catalyzing the conversion of guanine to guanosine monophosphate (GMP) using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a substrate. oup.com The resulting GMP can then be phosphorylated to guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP), which are essential for RNA synthesis and various cellular processes. ontosight.ai

The degradation of guanosine nucleotides can also lead back to intermediates that feed into the salvage pathway. For example, GMP can be dephosphorylated to guanosine, which is then broken down into guanine and ribose. ontosight.ai This guanine can be re-utilized through the salvage pathway to regenerate GMP. ontosight.ainih.gov In yeast, the degradation of nucleotides during nutrient starvation is a critical survival mechanism, and the resulting components are salvaged to maintain cellular energy levels. nih.gov The pathway involves the breakdown of RNA into nucleotides, which are then converted to nucleosides and bases that can be reincorporated into nucleotide pools. researchgate.net

Modulatory Effects on Non-Coding RNA Activities

Non-coding RNAs (ncRNAs) are functional RNA molecules that are not translated into proteins but play critical roles in regulating gene expression and other cellular processes. nih.govnih.gov The activity of these molecules can be modulated by various factors, including their interaction with small molecules.

While direct evidence for 3'-GMP as a primary modulator of ncRNA activity is specific, the interactions of guanosine and its analogs with ribozymes—a class of catalytic ncRNAs—have been studied. For example, in the group I ribozyme from Tetrahymena thermophila, guanosine and guanosine 5'-monophosphate have been shown to bind to the ribozyme, influencing its catalytic activity. nih.gov The binding affinity and subsequent reactivity are sensitive to the specific chemical groups on the guanosine molecule. nih.gov

Furthermore, the discovery of ribozyme ligases that have a specific requirement for a 3'-phosphate on their RNA substrate suggests a potential role for 3'-terminated nucleotides like 3'-GMP in RNA-based catalysis and repair in primordial life. biorxiv.org Such ribozymes can ligate RNA fragments that possess a 3'-phosphate, a feature that could have been important for repairing cleaved RNA strands. biorxiv.org In modern organisms, ncRNAs like long non-coding RNAs (lncRNAs) can act as scaffolds, interacting with multiple protein complexes to regulate gene expression. youtube.com The structural integrity and specific sequences of these ncRNAs, which are composed of nucleotides including guanylate, are crucial for these interactions.

Role in Unconventional Nucleotide Signaling in Microorganisms

In the microbial world, nucleotides and their derivatives often act as secondary messengers, relaying environmental signals to intracellular effectors. While cyclic di-GMP is a well-established bacterial second messenger that regulates processes like biofilm formation and motility, other guanosine nucleotides are also emerging as important signaling molecules. nih.govnih.gov

Recent studies have highlighted a role for 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), including 2',3'-cGMP, in bacterial physiology. nih.govpsu.edu In E. coli, these molecules are produced from the degradation of RNA and their levels have been shown to affect gene expression and phenotypes such as biofilm formation. psu.edu The accumulation of 2',3'-cNMPs can modulate cellular processes, suggesting they function as signaling molecules. nih.govasm.org

Influence on Ribosome Function and Translational Regulation in Model Systems

The ribosome is the cellular machinery responsible for protein synthesis, and its function is tightly regulated. In E. coli, the composition of the ribosome, with its two-thirds RNA and one-third protein structure, is optimized for maximizing cellular growth rates. aps.org

Recent findings have indicated that 2',3'-cyclic nucleotide monophosphates, including 2',3'-cGMP, can directly interact with bacterial ribosomes. nih.gov This binding has been shown to inhibit translation in vitro at concentrations that are found in amino acid-starved cells. nih.gov This suggests a potential mechanism for the rapid modulation of protein synthesis in response to cellular stress. nih.gov When intracellular levels of 2',3'-cNMPs are increased, a decrease in bacterial growth is observed, which is consistent with the inhibition of translation. nih.gov

In addition to the direct effects of cyclic GMP, other guanosine nucleotides also play a role in regulating the synthesis of the translational machinery. In permeabilized E. coli cells, guanosine 5'-diphosphate-3'-monophosphate (ppGp) has been demonstrated to selectively reduce the synthesis of both ribosomal RNA (rRNA) and transfer RNA (tRNA). nih.gov This effect is thought to occur at the level of transcription initiation. nih.gov These findings underscore the intricate ways in which guanosine nucleotides, including derivatives closely related to 3'-GMP, can influence the central process of protein synthesis in bacteria.

Q & A

Q. What established synthetic routes yield high-purity 3'-Guanylic acid, monosodium salt, and how do reaction conditions influence outcomes?

Methodological Answer:

- Synthetic Routes :

- Phosphorylation of Guanosine : React guanosine with phosphoryl chloride (POCl₃) under controlled anhydrous conditions, followed by neutralization with sodium hydroxide to isolate the monosodium salt .

- Microbial Fermentation : Optimize bacterial strains (e.g., E. coli) to convert sugars into guanosine monophosphate (GMP), followed by selective sodium salt formation .

- Critical Reaction Conditions :

Q. How does the monosodium salt differ structurally and functionally from the disodium form?

Methodological Answer:

- Structural Differences :

- Functional Implications :

- Solubility : Monosodium salt is less viscous in concentrated solutions compared to disodium forms, simplifying handling in assays .

- Biochemical Activity : Reduced sodium content may influence enzyme binding affinity in RNA synthesis (e.g., RNA polymerase kinetics) .

Q. What analytical techniques validate the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/³¹P NMR confirms phosphate positioning and absence of disodium salt impurities (e.g., δ ~0.5 ppm for monosodium vs. δ ~1.2 ppm for disodium) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a phosphate buffer mobile phase (pH 6.5) to resolve monosodium/disodium peaks (retention time: 8.2 vs. 9.5 min) .

- Mass Spectrometry (MS) : ESI-MS ([M-Na]⁻ = 304.1 m/z) verifies molecular weight and detects degradation products (e.g., guanosine, m/z 283.1) .

Advanced Research Questions

Q. What mechanistic insights explain the antiviral activity of 3'-Guanylic acid derivatives?

Methodological Answer:

- Chain Termination : The monosodium salt incorporates into viral RNA during replication, causing premature termination due to mismatched 3'-OH groups .

- Enzyme Inhibition : Competitive inhibition of viral RNA polymerase (e.g., herpes simplex virus) by mimicking natural GTP, reducing replication efficiency by >70% in vitro .

- Experimental Validation :

- Use radiolabeled [³²P]-3'-Guanylic acid to track incorporation into viral RNA via gel electrophoresis .

- Perform kinetic assays with purified polymerase to calculate inhibition constants (Ki) .

Q. How can contradictions in metabolic pathway contributions be resolved across cell models?

Methodological Answer:

- Contradiction Example : Discrepancies in guanylate cyclase activation rates in neuronal vs. cancer cells.

- Resolution Strategies :

- Isotopic Tracing : Use ¹³C-labeled monosodium salt to quantify flux into cGMP vs. RNA pools via LC-MS .

- Cell-Specific Factors : Profile endogenous nucleotide levels (e.g., ATP/GTP ratios) to identify competing pathways .

- Knockout Models : CRISPR-Cas9 deletion of guanylate cyclase in cell lines to isolate direct vs. indirect effects .

Q. What experimental design considerations optimize studies on RNA synthesis modulation?

Methodological Answer:

- Buffer Optimization : Use Tris-HCl (pH 7.5) with 5 mM Mg²⁺ to stabilize RNA polymerase activity .

- Competitor Nucleotides : Include excess GTP (1 mM) to distinguish specific incorporation of 3'-Guanylic acid .

- Controls :

- Negative control: Omit enzyme to detect non-enzymatic RNA degradation.

- Positive control: Use radiolabeled UTP to validate transcription efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.